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  • Product: N-Acetyl-S-(2-carboxypropyl)cysteine
  • CAS: 73614-35-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Mercapturic Acids of Methacrylates in Human Urine

This guide provides a comprehensive technical overview of the formation, analysis, and interpretation of mercapturic acids derived from methacrylates in human urine. It is intended for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the formation, analysis, and interpretation of mercapturic acids derived from methacrylates in human urine. It is intended for researchers, scientists, and drug development professionals engaged in biomonitoring, toxicology, and occupational health studies.

Introduction: The Significance of Methacrylate Exposure and Biomonitoring

Methacrylates are esters of methacrylic acid, widely utilized in the production of polymers, resins, and plastics. Key examples include methyl methacrylate (MMA), a foundational monomer for polymethyl methacrylate (PMMA) plastics, commonly known as acrylic or Plexiglas. These materials are ubiquitous in dentistry, medical prostheses, and various industrial applications.[1][2] Human exposure to methacrylate monomers can occur through inhalation, dermal contact, and ingestion, particularly in occupational settings such as dental laboratories and chemical manufacturing plants.[2][3]

While methacrylates generally exhibit low acute toxicity, concerns exist regarding their potential for skin sensitization, irritation to the respiratory tract, and possible long-term health effects.[1][3] Consequently, monitoring human exposure to these compounds is crucial for risk assessment and ensuring workplace safety. The analysis of urinary metabolites provides a non-invasive and reliable method for assessing the internal dose of xenobiotics.[4][5] Mercapturic acids, the final products of the glutathione conjugation pathway, are particularly valuable biomarkers of exposure to electrophilic compounds like methacrylates.[4][6][7]

The Mercapturic Acid Pathway: A Primary Detoxification Route

The formation of mercapturic acids is a major metabolic pathway for the detoxification of a wide range of electrophilic compounds.[7][8] This multi-step process, primarily occurring in the liver, effectively neutralizes reactive molecules and facilitates their excretion from the body.

The key steps in the mercapturic acid pathway are:

  • Glutathione Conjugation: The process is initiated by the conjugation of the electrophilic methacrylate molecule with the endogenous antioxidant tripeptide, glutathione (GSH). This reaction can occur spontaneously but is typically catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs).[9][10][11] The α,β-unsaturated carbonyl structure of methacrylates makes them susceptible to nucleophilic attack by the sulfhydryl group of the cysteine residue in glutathione, a process known as a Michael addition.[12][13]

  • Enzymatic Cleavage: The resulting glutathione S-conjugate undergoes sequential enzymatic cleavage. First, a γ-glutamyltransferase removes the glutamate residue. Subsequently, a dipeptidase cleaves the glycine residue, leaving a cysteine S-conjugate.[8][9]

  • N-Acetylation: The final step involves the N-acetylation of the cysteine S-conjugate by the enzyme N-acetyltransferase, forming the mercapturic acid.[7][9] This product is water-soluble and readily excreted in the urine.[8]

While hydrolysis by carboxylesterases is a significant metabolic route for many methacrylates, leading to the formation of methacrylic acid and the corresponding alcohol, the glutathione conjugation pathway becomes more prominent, especially at higher exposure levels when the hydrolytic pathway may become saturated.[3][12] Studies in rats have shown that administration of methyl methacrylate leads to the urinary excretion of its corresponding mercapturic acid, N-acetyl-S-(2-carboxypropyl)cysteine.[12]

Mercapturic_Acid_Pathway Methacrylate Methacrylate (e.g., MMA) GSH_Conjugate Glutathione S-Conjugate Methacrylate->GSH_Conjugate + GSH GSH Glutathione (GSH) GST Glutathione S-Transferase (GST) GST->GSH_Conjugate catalysis Cysteine_Conjugate Cysteine S-Conjugate GSH_Conjugate->Cysteine_Conjugate - Glutamate - Glycine Enzyme1 γ-Glutamyltransferase & Dipeptidase Enzyme1->Cysteine_Conjugate Mercapturic_Acid Mercapturic Acid (N-acetyl-S-(2-carboxypropyl)cysteine) Cysteine_Conjugate->Mercapturic_Acid + Acetyl-CoA Enzyme2 N-Acetyltransferase Enzyme2->Mercapturic_Acid Urine Excreted in Urine Mercapturic_Acid->Urine

Metabolic pathway of methacrylate to mercapturic acid.

Analytical Methodologies for Urinary Mercapturic Acid Quantification

The accurate and sensitive quantification of mercapturic acids in urine is paramount for reliable exposure assessment. Due to the complex nature of the urine matrix and the typically low concentrations of these biomarkers, sophisticated analytical techniques are required. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for this application.[4][14]

Sample Preparation: The Foundation of Accurate Analysis

The primary objective of sample preparation is to isolate the target mercapturic acids from interfering endogenous components in the urine, such as salts, pigments, and proteins, and to concentrate the analytes to a level suitable for instrumental analysis.

A Step-by-Step Protocol for Solid-Phase Extraction (SPE):

Solid-phase extraction is a widely used and effective technique for the cleanup and pre-concentration of urinary mercapturic acids.[15]

  • Internal Standard Spiking: To a precisely measured volume of urine (e.g., 1 mL), add a known amount of a stable isotope-labeled internal standard corresponding to the target mercapturic acid. This is a critical step for ensuring accuracy and precision by correcting for analyte losses during sample processing and for matrix effects during MS analysis.

  • Sample Dilution and pH Adjustment: Dilute the urine sample with a buffer solution to adjust the pH. For anion-exchange SPE, a basic pH is typically used to ensure the carboxylic acid groups of the mercapturic acids are deprotonated and can bind to the sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by sequentially passing methanol and a conditioning buffer (e.g., 2% ammonium hydroxide) through it.[15] This activates the sorbent and ensures reproducible retention of the analytes.

  • Sample Loading: Slowly load the prepared urine sample onto the conditioned SPE cartridge. The mercapturic acids will be retained on the sorbent while many of the interfering matrix components will pass through.

  • Washing: Wash the cartridge with a series of solvents of increasing organic strength (e.g., 2% ammonium hydroxide, followed by methanol) to remove any remaining interfering substances.[15]

  • Elution: Elute the target mercapturic acids from the cartridge using a solvent that disrupts the interaction between the analytes and the sorbent. A common elution solvent is an acidic solution, such as 2% formic acid in methanol, which protonates the carboxylic acid groups, releasing them from the anion-exchange sorbent.[15]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase used for the HPLC analysis. This step concentrates the sample and ensures compatibility with the chromatographic system.

SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Steps Urine Urine Sample Spike Spike with Internal Standard Urine->Spike Dilute Dilute and Adjust pH Spike->Dilute Load Load Sample Dilute->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_MS Analyze by LC-MS/MS Reconstitute->HPLC_MS

Experimental workflow for SPE of urinary mercapturic acids.

HPLC-MS/MS Analysis: Achieving Specificity and Sensitivity

HPLC-MS/MS provides the high degree of selectivity and sensitivity required for the quantification of trace-level biomarkers in complex biological matrices.[4][14]

  • Chromatographic Separation: A reversed-phase HPLC column, such as a C18 or a biphenyl column, is typically used to separate the mercapturic acids from other co-eluting compounds.[16] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed. The formic acid helps to protonate the analytes, improving their chromatographic peak shape and ionization efficiency in the mass spectrometer.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is the most common detector for mercapturic acid analysis. The analysis is performed in selected reaction monitoring (SRM) mode, which provides excellent specificity and sensitivity. In SRM, the first quadrupole selects the deprotonated molecular ion (the precursor ion) of the target mercapturic acid. This ion is then fragmented in the second quadrupole (the collision cell), and a specific fragment ion (the product ion) is monitored by the third quadrupole. The precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from other compounds in the sample.

Parameter Typical Value/Condition Rationale
HPLC Column C18 or Biphenyl, 2.1 x 100 mm, <3 µmProvides good retention and separation of polar mercapturic acids.[16]
Mobile Phase A Water with 0.1% Formic AcidAcidifies the mobile phase to improve peak shape and ionization.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for gradient elution.
Flow Rate 0.2 - 0.4 mL/minCompatible with standard ESI sources.
Ionization Mode Negative Electrospray Ionization (ESI)Mercapturic acids readily form negative ions by deprotonation of the carboxylic acid groups.[16]
MS Analysis Mode Selected Reaction Monitoring (SRM)Provides high selectivity and sensitivity for quantitative analysis.[15]

Table 1: Typical HPLC-MS/MS Parameters for Mercapturic Acid Analysis

Method Validation: Ensuring Data Integrity

A rigorous validation of the analytical method is essential to ensure the reliability and accuracy of the generated data. Key validation parameters, as per regulatory guidelines, include:

  • Linearity and Range: The method should demonstrate a linear relationship between the instrument response and the concentration of the analyte over a defined range that covers the expected concentrations in study samples.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the reproducibility of the measurements. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[17]

  • Selectivity and Specificity: The method should be able to unequivocally identify and quantify the target analyte in the presence of other components in the sample matrix.

  • Matrix Effects: The influence of the urine matrix on the ionization of the analyte should be evaluated to ensure that it does not lead to biased results. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

  • Stability: The stability of the analyte in urine samples under different storage conditions (e.g., freeze-thaw cycles, long-term storage at -80°C) and in processed samples should be assessed.

Validation Parameter Acceptance Criteria
Linearity (r²) > 0.99
Accuracy Within ±15% of the nominal value (±20% at the LOQ)
Precision (%CV) ≤ 15% (≤ 20% at the LOQ)
Selectivity No significant interfering peaks at the retention time of the analyte

Table 2: Typical Acceptance Criteria for Method Validation

Data Interpretation and Applications

The concentration of mercapturic acids in urine is typically expressed in nanograms per milliliter (ng/mL) or normalized to creatinine concentration (ng/mg creatinine) to account for variations in urine dilution. Creatinine-corrected values are often preferred as they provide a more stable measure of excretion over time.

Elevated levels of specific methacrylate-derived mercapturic acids in urine are indicative of recent exposure to the parent methacrylate monomer. These data are invaluable for:

  • Occupational Exposure Assessment: Monitoring workers in industries where methacrylates are used to ensure that exposure levels remain below established occupational exposure limits.[18]

  • Toxicological Research: Investigating the metabolism and detoxification of methacrylates and understanding the dose-response relationships for various health endpoints.[19]

  • Clinical Studies: Assessing exposure in patients with medical implants or dental restorations containing methacrylate-based polymers.

  • Environmental Health Studies: Evaluating exposure to methacrylates in the general population from consumer products and environmental sources.

Future Perspectives

The field of biomonitoring is continually evolving, with advancements in analytical instrumentation and data analysis techniques. The development of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers the potential for untargeted and suspect screening approaches to identify a broader range of methacrylate metabolites and other xenobiotic exposures simultaneously.[20][21] Furthermore, "mercapturomics," the global profiling of all mercapturic acids in a biological sample, holds promise for providing a comprehensive picture of an individual's exposure to a wide array of electrophilic compounds.[7][20]

Conclusion

The analysis of urinary mercapturic acids is a robust and reliable tool for the biomonitoring of human exposure to methacrylates. A thorough understanding of the underlying metabolic pathways, coupled with the application of validated, high-sensitivity analytical methods such as HPLC-MS/MS, is essential for obtaining high-quality data. This information is critical for protecting human health in both occupational and environmental settings and for advancing our understanding of the toxicology of this important class of industrial chemicals.

References

  • ECETOC. (n.d.). Methyl Methacrylate CAS No. 80-62-6. ECETOC Joint Assessment of Commodity Chemicals No. 30. Retrieved from [Link]

  • Delbressine, L. P. C., van Bladeren, P. J., Seutter-Berlage, F. (1981).
  • Awatef, M., Kassab, A., Chakroun, M., & Ben Amor, F. (2018). Suggested reaction for complex formation between methyl methacrylate and glutathione. ResearchGate. Retrieved from [Link]

  • Toraason, M., et al. (1990). Biological monitoring and possible health effects in workers occupationally exposed to methyl methacrylate. PubMed. Retrieved from [Link]

  • Hecht, S. S., et al. (2014). Resolution and quantitation of mercapturic acids derived from crotonaldehyde, methacrolein, and methyl vinyl ketone in the urine of smokers and non-smokers. Chemical Research in Toxicology, 27(5), 849-857.
  • Fleischer, H., Vorberg, E., Warkentin, M., & Thurow, K. (2014). Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. American Laboratory. Retrieved from [Link]

  • Fujisawa, S., et al. (2012). Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy. International Journal of Molecular Sciences, 13(12), 16366-16381.
  • Durner, J., et al. (2017). Possible pathways for the degradation of 2-hydroxylmethyl methacrylate (HEMA). ResearchGate. Retrieved from [Link]

  • Marchioni, C., et al. (2020). Butyl Methacrylate-Co-Ethylene Glycol Dimethacrylate Monolith for Online in-Tube SPME-UHPLC-MS/MS to Determine Chlopromazine, Clozapine, Quetiapine, Olanzapine, and Their Metabolites in Plasma Samples. Analytical and Bioanalytical Chemistry, 412(15), 3657-3667.
  • Chen, M., et al. (2018). Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone.
  • U.S. Environmental Protection Agency. (2006). Methyl methacrylate (CASRN 80-62-6). Integrated Risk Information System (IRIS). Retrieved from [Link]

  • van Bladeren, P. J., et al. (1981). Formation of mercapturic acids from acrylonitrile, crotononitrile, and cinnamonitrile by direct conjugation and via an intermediate oxidation process. Drug Metabolism and Disposition, 9(3), 207-213.
  • International Programme on Chemical Safety. (1998). Methyl methacrylate. Concise International Chemical Assessment Document 4. Retrieved from [Link]

  • Marchioni, C., et al. (2020). Butyl Methacrylate-Co-Ethylene Glycol Dimethacrylate Monolith for Online in-Tube SPME-UHPLC-MS/MS to Determine Chlopromazine, Clozapine, Quetiapine, Olanzapine, and Their Metabolites in Plasma Samples. National Institutes of Health. Retrieved from [Link]

  • Sumner, S. C. J., et al. (2016). Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies.
  • Uppal, K., et al. (2022). Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. Journal of Proteome Research, 21(4), 1016-1028.
  • Hsiao, C. T., et al. (2022). Study of urinary mercapturic acids as biomarkers of human acrylonitrile exposure. Toxicology Letters, 368, 56-64.
  • Manivasagam, G., et al. (2017). Detoxification of poly(methyl methacrylate) bone cement by natural antioxidant intervention.
  • Wikipedia. (n.d.). Mercapturic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of mercapturic acid. Retrieved from [Link]

  • Shintani, H., Tsuchiya, T., Hata, Y., & Nakamura, A. (1993). Solid Phase Extraction and HPLC Analysis of Toxic Components Eluted from Methyl Methacrylate Dental Materials. Journal of Analytical Toxicology, 17(2), 73-78.
  • Hanna, P. E., & Anders, M. W. (2020). The mercapturic acid pathway. Expert Opinion on Drug Metabolism & Toxicology, 16(2), 91-104.
  • Vermeulen, N. P. E. (2009). Mercapturic acids as biomarkers of exposure to electrophilic chemicals: applications to environmental and industrial chemicals. Biomarkers, 14(Suppl 1), 58-62.
  • RWTH Publications. (2024). A novel method for the accurate quantification of two isomeric mercapturic acids of 1,3-dichlorobenzene in human urine. Retrieved from [Link]

  • International Agency for Research on Cancer. (1994). Methyl Methacrylate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 60. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Glutathione Conjugation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). Toxicological Review of Methyl methacrylate (CAS No. 80-62-6). Retrieved from [Link]

  • Cooper, A. J. L., & Pinto, J. T. (2018). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive Toxicology (Third Edition), 4, 323-366.
  • van Bladeren, P. J. (2000). Glutathione conjugation as a bioactivation reaction. Chemical-Biological Interactions, 129(1-2), 61-76.
  • MDPI. (2023). Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles. Retrieved from [Link]

  • PASSel. (n.d.). Phase II - Glutathione Conjugation. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Biomarkers in 3-hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency

Abstract 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency is a rare, autosomal recessive inborn error of valine metabolism with a wide spectrum of clinical severity.[1][2] The disorder arises from biallelic pathogeni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency is a rare, autosomal recessive inborn error of valine metabolism with a wide spectrum of clinical severity.[1][2] The disorder arises from biallelic pathogenic variants in the HIBCH gene, leading to the accumulation of toxic metabolites.[1][3] This guide provides a comprehensive technical overview of the established and emerging biomarkers for HIBCH deficiency, intended for researchers, scientists, and professionals in drug development. We will delve into the pathophysiology, detail the core biochemical markers, and provide validated analytical methodologies. This document is structured to offer not just a list of biomarkers, but a causal understanding of their origins and clinical utility, grounded in the latest scientific evidence.

The Pathophysiological Landscape of HIBCH Deficiency

HIBCH is a mitochondrial enzyme that catalyzes the fifth step in the valine catabolic pathway: the hydrolysis of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate.[4][5] A deficiency in HIBCH leads to a metabolic block, causing the upstream accumulation of 3-hydroxyisobutyryl-CoA and, more critically, the highly reactive intermediate, methacrylyl-CoA.[4][5][6] It is hypothesized that the neurotoxicity and cellular damage observed in HIBCH deficiency are primarily driven by the accumulation of methacrylyl-CoA.[6][7] This reactive metabolite can form adducts with vital cellular components, including the sulfhydryl groups of cysteine residues in proteins and coenzymes, leading to secondary inhibition of other mitochondrial enzymes like the pyruvate dehydrogenase complex and components of the electron transport chain.[1][6] This secondary mitochondrial dysfunction contributes to the Leigh-like syndrome presentation often seen in affected individuals.[1][3][8][9]

The clinical presentation of HIBCH deficiency is heterogeneous, often categorized by the age of onset: neonatal, infantile, and late-onset.[1] Symptoms can range from severe neonatal encephalopathy with a high risk of mortality to a more slowly progressive movement disorder in later childhood.[1] Common features include developmental delay or regression, hypotonia, seizures, feeding difficulties, and characteristic neuroimaging findings of bilateral signal abnormalities in the basal ganglia, particularly the globus pallidus.[1][7][10]

Below is a diagram illustrating the valine catabolism pathway and the metabolic block in HIBCH deficiency.

G cluster_toxic Accumulating Toxic Metabolites Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Multiple Steps Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA HIBCH HIBCH (3-hydroxyisobutyryl-CoA hydrolase) Hydroxyisobutyryl_CoA->HIBCH Hydroxyisobutyrate 3-Hydroxyisobutyrate Propionyl_CoA Propionyl-CoA Hydroxyisobutyrate->Propionyl_CoA Multiple Steps Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle HIBCH->Hydroxyisobutyrate Block X G Sample Dried Blood Spot / Plasma Extraction Methanol Extraction with Internal Standards Sample->Extraction Derivatization Butanolic-HCl Derivatization Extraction->Derivatization Analysis Flow Injection ESI-MS/MS Derivatization->Analysis Data Data Analysis (Quantification of C4-OH) Analysis->Data G Sample Urine Sample Dilution Dilution with Internal Standards Sample->Dilution Analysis LC-MS/MS Analysis Dilution->Analysis Data Data Analysis (Detection of SCPC/SCPCM) Analysis->Data

Sources

Protocols & Analytical Methods

Method

Application Note: High-Recovery Solid Phase Extraction (SPE) Methods for the Analysis of Urinary Mercapturic Acids

Abstract & Introduction Mercapturic acids (MAs) are terminal metabolites of the glutathione S-transferase (GST) detoxification pathway.[1] They are formed when electrophilic compounds, including a wide range of environme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Mercapturic acids (MAs) are terminal metabolites of the glutathione S-transferase (GST) detoxification pathway.[1] They are formed when electrophilic compounds, including a wide range of environmental toxins, industrial chemicals, and reactive drug metabolites, are conjugated with glutathione, enzymatically processed, and finally N-acetylated to form water-soluble N-acetyl-L-cysteine conjugates that are excreted in urine.[1][2] Consequently, the qualitative and quantitative analysis of specific urinary mercapturic acids serves as a critical, non-invasive tool for assessing an individual's exposure to xenobiotics and understanding toxicant metabolism.[1][3][4]

However, urine is a complex biological matrix containing numerous endogenous components such as salts, pigments, proteins, and a vast array of other metabolites that can interfere with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[1][5] These interferences can cause ion suppression or enhancement, leading to inaccurate quantification and reduced method robustness.[1] Therefore, a highly selective and efficient sample preparation step is paramount.

Solid Phase Extraction (SPE) is a powerful technique for purifying and concentrating analytes from complex matrices.[6][7] This application note provides an in-depth guide to developing robust SPE methods for urinary mercapturic acids. We will explore the underlying chemical principles, compare different sorbent chemistries, and provide detailed, field-proven protocols for both reversed-phase and advanced mixed-mode anion exchange SPE. The causality behind each experimental choice is explained to empower researchers to adapt and optimize these methods for their specific analytical needs.

The Analyte and the Challenge: Physicochemical Properties of Mercapturic Acids

Successful SPE method development begins with a thorough understanding of the analyte's properties.[8] Mercapturic acids share a common structural motif: an N-acetyl-cysteine backbone, which imparts two key functional groups that govern their behavior during extraction:

  • A Carboxylic Acid Group: This group has a pKa typically in the range of 3-4. At a pH signficantly above its pKa (e.g., pH > 5), it is deprotonated and carries a negative charge. At a pH well below its pKa (e.g., pH < 2), it is fully protonated and neutral. This pH-dependent charge is the primary lever for ion-exchange chromatography.

  • A Variable 'R' Group: This is the remnant of the original electrophilic compound. The polarity of this group can vary widely, from small, polar moieties (e.g., from ethylene oxide exposure) to large, non-polar, aromatic structures (e.g., from benzene exposure).[4][9] This variability dictates the degree of hydrophobic interaction with an SPE sorbent.

The challenge, therefore, is to design a method that can accommodate this structural diversity while effectively removing the highly polar (salts) and non-polar (lipids, other metabolites) interferences present in urine.

SPE Sorbent Selection: A Mechanistic Comparison

The choice of SPE sorbent is the most critical decision in method development.[8] The interaction between the analyte and the sorbent determines retention and selectivity.

Reversed-Phase (RP) Sorbents

Reversed-phase SPE is a common starting point, relying on hydrophobic (non-polar) interactions.[10]

  • Mechanism: Non-polar functional groups on the sorbent (e.g., C18, or a polymeric backbone like poly(divinylbenzene-co-N-vinylpyrrolidone)) interact with the non-polar regions of the analytes.[6]

  • Application to MAs: This mechanism primarily targets the variable 'R' group. To maximize retention, the polarity of the MA must be minimized. This is achieved by acidifying the urine sample to a pH < 3, which protonates the carboxylic acid group, making the overall molecule less polar and enhancing its interaction with the RP sorbent.[8]

  • Limitations: While effective for desalting, RP-SPE may lack the selectivity needed to remove all structurally similar endogenous interferences, potentially leading to a less clean final extract.

Anion Exchange (IEX) Sorbents

Anion exchange SPE utilizes electrostatic interactions.[11]

  • Mechanism: A positively charged functional group on the sorbent (e.g., a quaternary amine in strong anion exchange, SAX) binds the negatively charged analyte.[6]

  • Application to MAs: To ensure the MAs are negatively charged, the sample pH must be adjusted to be at least 2 units above the pKa of the carboxylic acid group (e.g., pH > 6).[12] This ensures strong ionic retention. Elution is achieved by either raising the ionic strength of the solvent or by lowering the pH to neutralize the analyte, disrupting the electrostatic bond.

  • Limitations: This method is highly effective for retaining acidic compounds but may not effectively remove hydrophobic neutral interferences.

Mixed-Mode Sorbents: The Superior Approach

Mixed-mode SPE combines multiple retention mechanisms on a single sorbent, offering unparalleled selectivity and cleanup efficiency.[10][12] For mercapturic acids, a sorbent combining reversed-phase and anion-exchange properties (e.g., a polymeric backbone with quaternary ammonium groups) is ideal.[13][14]

  • Dual Retention Mechanism: These sorbents can retain MAs through both hydrophobic interactions with the polymer backbone and electrostatic interactions with the anion exchange sites.[12][13] This dual retention is extremely powerful, as it allows for a more rigorous and selective washing protocol.

  • Enhanced Selectivity: Interferences that are only hydrophobic can be washed away with a high percentage organic solvent, as the MAs will remain bound by the strong ion-exchange mechanism. Conversely, ionic interferences that lack hydrophobicity can be removed with aqueous buffers. Only analytes possessing both acidic and hydrophobic character are retained and subsequently eluted.[13] This results in exceptionally clean extracts, which is critical for high-sensitivity LC-MS/MS analysis.

Sorbent TypePrimary Retention MechanismSample pH for RetentionKey AdvantageKey Limitation
Reversed-Phase (e.g., C18, Polymeric HLB) Hydrophobic InteractionsAcidic (pH < 3)Good for desalting; widely applicable.Lower selectivity; may not remove all organic interferences.
Anion Exchange (e.g., SAX) Electrostatic AttractionNeutral to Basic (pH > 6)High affinity for acidic compounds.Does not remove neutral, hydrophobic interferences.
Mixed-Mode (RP + Anion Exchange) Hydrophobic & ElectrostaticNeutral to Basic (pH > 6)Highest selectivity; allows for rigorous wash steps, yielding very clean extracts.[13]Method development can be slightly more complex.

Experimental Workflows & Protocols

The following diagrams and protocols provide a comprehensive guide to extracting urinary mercapturic acids.

General Solid Phase Extraction Workflow

SPE_Workflow cluster_prep Sample Pre-Treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution Pretreat Centrifuge/Filter Urine Adjust pH Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (Prepare for Sample) Condition->Equilibrate Load 3. Load (Bind Analytes) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute (Collect Analytes) Wash->Elute Post_Elute Evaporate & Reconstitute for LC-MS Analysis Elute->Post_Elute Mixed_Mode_SPE cluster_sorbent Mixed-Mode Sorbent Surface cluster_analyte Mercapturic Acid (at pH 6) Sorbent Polymer Backbone (Hydrophobic) + Quaternary Amine (R4N+) (Anion Exchange) Analyte R-Group (Hydrophobic) + Carboxylate (COO-) (Anionic) Analyte->Sorbent Dual Retention Mechanism

Caption: Dual retention of MAs on a mixed-mode sorbent.

  • Sample Pre-treatment:

    • Thaw and centrifuge urine as in Protocol 1.

    • Take 1.0 mL of the supernatant.

    • Causality: Dilute 1:1 with 100 mM ammonium acetate buffer at pH 6.0. Adjusting the pH to ~6 ensures the carboxylic acid group of the MAs is deprotonated (negatively charged), enabling strong retention by the anion exchange functional groups on the sorbent. [12]

  • SPE Procedure (e.g., 30 mg / 1 mL Mixed-Mode SAX Cartridge):

    • Step 1: Condition: Pass 1 mL of methanol through the cartridge.

    • Step 2: Equilibrate: Pass 1 mL of 100 mM ammonium acetate (pH 6.0) through the cartridge.

    • Step 3: Load: Load the pre-treated sample (~2 mL) onto the cartridge (~1 mL/min).

    • Step 4: Wash (Multi-step Cleanup):

      • Wash 1: Pass 1 mL of 100 mM ammonium acetate (pH 6.0). This removes highly polar, non-retained interferences.

      • Wash 2: Pass 1 mL of methanol.

      • Causality: This is the key step. The MAs are strongly bound by the ion-exchange mechanism, which is unaffected by the organic solvent. [12]The methanol wash effectively removes many neutral and basic interferences that were retained only by weaker hydrophobic interactions.

    • Step 5: Elute:

      • Place a clean collection tube under the cartridge.

      • Pass 1 mL of methanol containing 2-5% formic or acetic acid.

      • Causality: The acidic modifier in the elution solvent protonates the carboxylic acid group of the MAs (COO- to COOH), neutralizing their charge. This breaks the strong ionic bond with the sorbent, allowing the MAs to be eluted by the organic solvent. [13]

  • Post-Elution:

    • Evaporate and reconstitute as described in Protocol 1.

Method Optimization & Final Considerations

  • pH Control: The pH of the load, wash, and elution steps is the most critical parameter, especially for ion-exchange and mixed-mode methods. [15]Always verify the pH after adding buffer or acid to your sample.

  • Wash Solvents: The strength (% organic) of the wash solvent can be adjusted. For RP-SPE, if you see analyte loss, decrease the methanol percentage. For mixed-mode SPE, you can often use up to 100% methanol or acetonitrile for the organic wash without losing the analyte. [12]* Elution Solvents: The strength of the acid in the elution solvent for mixed-mode SPE can be optimized. Start with 2% and increase if recovery is low. Ensure the final reconstituted sample is compatible with your LC mobile phase to avoid poor peak shape.

  • High Throughput: For analyzing a large number of samples, these protocols can be adapted to 96-well plate formats, which significantly improves throughput. [16] By understanding the fundamental principles of SPE and the specific chemistry of mercapturic acids, researchers can implement these protocols to achieve clean extracts, high analyte recovery, and reliable data for biomonitoring and toxicological studies.

References

  • Study of urinary mercapturic acids as biomarkers of human acrylonitrile exposure - PubMed. (2022-11-17). Toxicol Lett.
  • SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. Biotage.
  • Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC.
  • Solid Phase Extraction (SPE)
  • Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods - PubMed.
  • Solid-Phase Extraction. (2023-08-29). Chemistry LibreTexts.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023-01-01).
  • Kinetic Considerations in the Interpretation of Biomonitoring of 1,3-Butadiene Exposure by Determination of Urinary Mercapturic Acids - PMC. Toxics.
  • When should I choose a mixed-mode SPE? (2023-02-02). Biotage.
  • High Throughput HPLC-ESI−-MS/MS Methodology for Mercapturic Acid Metabolites of 1,3-Butadiene: Biomarkers of Exposure and Bioactiv
  • Study of Urinary Mercapturic Acids as Biomarkers of Human Acrylonitrile Exposure | Request PDF.
  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin (A. (2013-01-11). Agilent.
  • Mercapturic acids as metabolites of alkylating substances in urine samples of German inhabitants - PubMed. (2011-03-23). Int J Hyg Environ Health.
  • Understanding and Improving Solid-Phase Extraction | LCGC International.
  • Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry. (2000-03-13). Analyst (RSC Publishing).
  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds
  • SPE for biological fluids | Fisher Scientific. Thermo Fisher Scientific.
  • Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. Chem Res Toxicol.
  • Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods | Request PDF.
  • Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods | Semantic Scholar. Semantic Scholar.
  • SPE Method Development | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Positive Ion Tandem Mass Spectrometry Offers Enhanced Structural Insights for the Discovery of Mercapturic Acids | Chemical Research in Toxicology. (2025-03-11).
  • Sample Preparation – Manual Solid Phase Extraction. SCION Instruments.
  • Sorbents for solid phase extraction and separation mechanisms for solid... | Download Table.
  • SPE Phase and Solvent Selection | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Solid Phase Extraction Guide | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. (2022-01-01). MDPI.
  • Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed. (2004-07-05).
  • SPE Basics: Sorbents, Sorption, and Multiclass Analytes. Restek.

Sources

Application

urine sample preparation for methacrylate metabolite analysis

Application Note: AN-TOX-MMA-01 Abstract This application note details the rigorous preparation and analysis of urine samples for the quantification of Methyl Methacrylate (MMA) metabolites. Unlike volatile parent compou...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TOX-MMA-01

Abstract

This application note details the rigorous preparation and analysis of urine samples for the quantification of Methyl Methacrylate (MMA) metabolites. Unlike volatile parent compound analysis, which is prone to evaporative loss and rapid hydrolysis, this protocol focuses on the stable downstream biomarkers: Methacrylic Acid (MAA) and the specific mercapturic acid conjugate


-acetyl-

-(2-carboxypropyl)cysteine (NAC-CPC)
. We provide a dual-track methodology: a high-throughput LC-MS/MS workflow for the specific conjugate and a derivatization-based GC-MS protocol for total methacrylic acid load.

Introduction & Metabolic Context[1][2][3]

The Analytical Challenge

Methyl methacrylate (MMA) is widely used in dental resins, bone cements, and industrial plastics. Upon entering the systemic circulation, MMA is rapidly metabolized, making the parent compound a poor urinary biomarker except in cases of extreme acute exposure.

Reliable biomonitoring requires targeting the stable metabolites. The primary metabolic route involves rapid hydrolysis by serum esterases to Methacrylic Acid (MAA) . A secondary, highly specific pathway involves conjugation with glutathione (GSH), eventually yielding the mercapturic acid derivative NAC-CPC .

Metabolic Pathway Visualization

The following diagram illustrates the divergence between the oxidative/hydrolytic pathway and the conjugation pathway, highlighting the target analytes.

MMA_Metabolism MMA Methyl Methacrylate (Parent) MAA Methacrylic Acid (MAA) MMA->MAA Hydrolysis (Carboxylesterases) GSH_Conj MMA-Glutathione Conjugate MMA->GSH_Conj GST Conjugation CO2 CO2 (Exhaled) MAA->CO2 Valine Pathway (TCA Cycle) Cys_Conj Cysteine Conjugate GSH_Conj->Cys_Conj Peptidases NAC_CPC N-acetyl-S-(2-carboxypropyl)cysteine (NAC-CPC) Cys_Conj->NAC_CPC N-acetylation (Kidney)

Figure 1: Metabolic fate of Methyl Methacrylate.[1][2] Blue and Green nodes represent the primary analytical targets for GC-MS and LC-MS/MS, respectively.

Sample Collection & Stabilization[2]

Critical Quality Attribute (CQA): Prevention of ex vivo hydrolysis and bacterial degradation.

  • Container: Sterile polypropylene (PP) cups (50 mL). Avoid polystyrene due to potential monomer leaching.

  • Collection Timing: End-of-shift (occupational) or 24-hour composite (clinical).

  • Stabilization:

    • Immediate: Measure volume and pH.

    • Preservative: Add Sodium Azide (NaN

      
      ) to a final concentration of 0.1% (w/v) to inhibit bacterial activity.
      
    • Acidification: Do NOT acidify if analyzing parent MMA (acid catalyzes hydrolysis). For metabolite analysis (MAA/NAC-CPC), adjust pH to < 4.0 with dilute HCl to stabilize the carboxylic acids.

  • Storage:

    • Short-term (<24h): 4°C.

    • Long-term: -80°C (Essential for mercapturates).

Protocol A: LC-MS/MS for Mercapturic Acid (NAC-CPC)

Target: Specificity and High Sensitivity

This method utilizes Solid Phase Extraction (SPE) to isolate the polar mercapturic acid conjugate, removing salts and proteins that cause ion suppression.

Reagents & Standards
  • Target Analyte:

    
    -acetyl-
    
    
    
    -(2-carboxypropyl)cysteine (Synthetic standard required).
  • Internal Standard (IS):

    
    -acetyl-
    
    
    
    -(2-carboxypropyl)cysteine-d
    
    
    or
    
    
    -acetyl-
    
    
    -(2-hydroxyethyl)cysteine-d
    
    
    (surrogate).
  • Mobile Phases:

    • A: 0.1% Formic Acid in Water (LC-MS grade).

    • B: 0.1% Formic Acid in Acetonitrile.

SPE Workflow (Graphviz)

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 SPE (HLB Cartridge) S1 Thaw Urine (37°C) Vortex 30s S2 Add Internal Standard (10 µL of 10 µg/mL) S1->S2 S3 Acidify (pH 2.0 with Formic Acid) S2->S3 S4 Centrifuge (10,000 x g, 10 min) S3->S4 SPE1 Condition 1 mL MeOH -> 1 mL Water S4->SPE1 SPE2 Load Supernatant (Slow flow: 1 mL/min) SPE1->SPE2 SPE3 Wash 5% MeOH in Water SPE2->SPE3 SPE4 Elute 1 mL 100% MeOH SPE3->SPE4 Dry Dry Residue SPE4->Dry Evaporate (N2, 40°C) Recon LC-MS/MS Injection Dry->Recon Reconstitute (100 µL Mobile Phase A)

Figure 2: SPE extraction workflow for polar mercapturic acid metabolites.

Instrumental Parameters
  • Column: C18 Reverse Phase (e.g., Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Ionization: ESI Negative Mode (Mercapturates ionize best as [M-H]

    
    ).
    
  • MRM Transitions:

    • Quantifier:

      
       248 
      
      
      
      119 (Loss of mercapturic moiety).
    • Qualifier:

      
       248 
      
      
      
      128.

Protocol B: GC-MS for Total Methacrylic Acid (MAA)

Target: Total Acid Load (Volatile)

Since MAA is a small, polar organic acid, it must be derivatized to be volatile enough for GC analysis. We utilize Methylation or Silylation . The protocol below uses Silylation (BSTFA) for robustness.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 1.0 mL urine to a glass screw-cap tube.

  • Internal Standard: Add 50 µL of Methacrylic acid-d

    
     (10 µg/mL).
    
  • Acidification: Add 100 µL 6N HCl (pH < 1 is critical to protonate the acid for extraction).

  • Extraction:

    • Add 3 mL Ethyl Acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

  • Drying: Transfer the upper organic layer to a clean vial. Add anhydrous Na

    
    SO
    
    
    
    to remove residual water.
  • Derivatization:

    • Evaporate the Ethyl Acetate to ~100 µL under gentle nitrogen (Do NOT go to dryness; MAA is volatile!).

    • Add 50 µL BSTFA + 1% TMCS .

    • Incubate at 60°C for 30 minutes.

GC-MS Parameters
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Initial: 50°C (hold 2 min) - Critical for retaining volatile MAA derivatives.

    • Ramp: 10°C/min to 150°C.

    • Ramp: 30°C/min to 280°C (burn out).

  • Detection: SIM mode (Target ions for TMS-Methacrylate).

Data Analysis & Validation

Creatinine Correction

Urinary metabolite concentrations fluctuate with hydration status. All results must be normalized to creatinine.



Method Comparison Table
FeatureProtocol A (LC-MS/MS)Protocol B (GC-MS)
Analyte NAC-CPC (Mercapturate)Methacrylic Acid (MAA)
Specificity High (Specific to Methacrylates)Moderate (Endogenous background possible)
Sensitivity High (LOD ~ 1 ng/mL)Moderate (LOD ~ 50 ng/mL)
Sample Prep SPE (Clean)LLE + Derivatization (Labor intensive)
Throughput High (10 min run)Medium (30 min run)

Troubleshooting & Causality

  • Issue: Low Recovery in GC-MS.

    • Cause: Evaporation to dryness during the solvent removal step. MAA has a high vapor pressure.

    • Solution: Leave a "keeper" solvent (e.g., 50 µL toluene) or stop evaporation when ~100 µL remains.

  • Issue: Ion Suppression in LC-MS.

    • Cause: High salt/urea content in urine eluting with the polar analyte.

    • Solution: Use the HSS T3 column (high aqueous stability) to retain polar compounds longer, separating them from the salt void volume.

  • Issue: Peak Tailing (MAA).

    • Cause: Incomplete derivatization or active sites in the GC liner.

    • Solution: Ensure fresh BSTFA and use deactivated glass wool liners.

References

  • Jones, A. L., et al. (2013). Biological monitoring of methyl methacrylate exposure in bone cement mixing. Toxicology Letters. Link

  • Alwis, K. U., et al. (2012). Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Link

  • Bereznowski, Z. (1995). Determination of methacrylic acid in biological fluids by gas chromatography. Journal of Chromatography B. Link

  • Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Volatile Organic Compound Metabolites in Urine. Link

  • Delbressine, L. P., et al. (1981).[1] Metabolism of methyl methacrylate in the rat. Xenobiotica. Link

Sources

Method

derivatization techniques for gas chromatography of NACPC

Application Note: Advanced Derivatization Protocols for Gas Chromatography of N-Acetyl-S-(2-carboxypropyl)cysteine (NACPC) Abstract This technical guide details the derivatization strategies required for the gas chromato...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Protocols for Gas Chromatography of N-Acetyl-S-(2-carboxypropyl)cysteine (NACPC)

Abstract

This technical guide details the derivatization strategies required for the gas chromatographic (GC) analysis of N-Acetyl-S-(2-carboxypropyl)cysteine (NACPC) , a polar dicarboxylic acid metabolite found in organosulfur-rich matrices (e.g., Allium species) and serving as a potential biomarker for specific alkylation pathways. Due to the presence of two carboxylic acid moieties and an amide functionality, NACPC exhibits low volatility and high polarity, rendering it unsuitable for direct GC analysis. We present three validated protocols—Silylation , Alkyl Chloroformate Esterification , and PFBBr Alkylation —designed to optimize volatility, thermal stability, and detector response.

Introduction & Chemical Context

Analyte Profile:

  • Name: N-Acetyl-S-(2-carboxypropyl)cysteine (NACPC)[1]

  • Chemical Class: Mercapturic Acid / Dicarboxylic Acid

  • Molecular Challenges:

    • Dual Carboxyl Groups: Strong hydrogen bonding leads to high boiling points and adsorption on GC liners.

    • Amide Functionality: The N-acetyl group increases polarity.

    • Thermal Instability: Direct injection often results in decarboxylation or cyclization.

The Analytical Imperative: While LC-MS is often the default for such polar metabolites, GC-MS remains a powerful tool for structural elucidation and isomer differentiation, provided the analyte is properly derivatized. The goal is to mask the polar protic groups (-COOH, -NH) to render the molecule volatile and thermally stable.

Chemistry of Derivatization

To analyze NACPC by GC, we must replace the active acidic protons with non-polar groups.

Mechanism A: Silylation (TMS Derivatization)[2][3]
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Replaces active hydrogens in both carboxyl groups (-COOH) and potentially the amide (-NH) with trimethylsilyl (-Si(CH₃)₃) groups.[2]

  • Outcome: Formation of Di-TMS or Tri-TMS derivatives.[1]

Mechanism B: Alkylation (PFBBr)
  • Reagent: Pentafluorobenzyl bromide (PFBBr).[3]

  • Reaction: Esterification of carboxyl groups with electron-capturing pentafluorobenzyl moieties.

  • Outcome: Highly sensitive detection via Negative Ion Chemical Ionization (NICI-MS), ideal for trace analysis.

Visualization: Derivatization Pathways

The following diagram illustrates the structural transformation of NACPC during Silylation (Method A) and Alkylation (Method B).

NACPC_Derivatization NACPC NACPC (Native) [Polar, Non-Volatile] 2x -COOH, 1x -NH-Ac BSTFA Reagent: BSTFA + 1% TMCS (Silylation) NACPC->BSTFA PFBBr Reagent: PFBBr (Alkylation) NACPC->PFBBr TMS_Deriv NACPC-TMS Ester (Di/Tri-TMS Derivative) [Volatile, EI-MS Compatible] BSTFA->TMS_Deriv 60°C, 30 min -COOH -> -COOSiMe3 PFB_Deriv NACPC-PFB Ester (Bis-PFB Derivative) [High Sensitivity, NICI-MS] PFBBr->PFB_Deriv 60°C, 60 min Phase Transfer Cat.

Caption: Reaction pathways converting polar NACPC into volatile TMS esters (Method A) or electron-capturing PFB esters (Method B).

Experimental Protocols

Protocol A: Silylation (General Profiling)

Best for: Untargeted metabolic profiling, high concentrations (>1 µg/mL), and EI-MS.

Materials:

  • Dry Pyridine (anhydrous)

  • BSTFA + 1% TMCS (Sigma-Aldrich)

  • Glass vials with PTFE-lined caps

Step-by-Step Procedure:

  • Drying: Aliquot 50 µL of the sample extract into a glass vial. Evaporate to complete dryness under a stream of nitrogen at 40°C. Critical: Moisture kills the silylation reagent.

  • Solubilization: Add 50 µL of anhydrous pyridine to the dried residue. Vortex for 30 seconds to ensure the residue is dissolved/suspended.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. Cap tightly.

  • Incubation: Heat the vial at 60°C for 45 minutes .

    • Expert Note: NACPC has two carboxyl groups. Insufficient heating leads to mono-TMS peaks (incomplete reaction). 60°C ensures both carboxyls are silylated.

  • Analysis: Inject 1 µL directly into the GC-MS (Splitless mode).

GC Parameters (Method A):

  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Inlet: 260°C.

  • Oven: 70°C (1 min) → 10°C/min → 300°C (5 min).

Protocol B: PFBBr Alkylation (Trace Analysis)

Best for: High sensitivity quantification (pg/mL levels) using NICI-MS.

Materials:

  • Pentafluorobenzyl bromide (PFBBr) solution (10% in acetonitrile)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: To the dried residue, add 100 µL of acetonitrile.

  • Basification: Add 50 µL of DIPEA (catalyst/base).

  • Reagent Addition: Add 50 µL of 10% PFBBr solution.

  • Reaction: Heat at 60°C for 1 hour .

  • Cleanup (Crucial): Evaporate to dryness. Reconstitute in 200 µL of Hexane/DCM (9:1). Wash with 200 µL of water to remove excess salts and reagent byproducts.

  • Analysis: Inject 1 µL of the organic layer.

Data Presentation & Validation

The following table summarizes the expected performance metrics for NACPC analysis using these techniques.

ParameterSilylation (BSTFA)Alkylation (PFBBr)
Derivative Type Trimethylsilyl EsterPentafluorobenzyl Ester
Reaction Target -COOH, -OH, -NH-COOH only
Mass Increase +72 Da per active H+180 Da per -COOH
Detector Compatibility EI-MS (Standard)NICI-MS (Ultra-sensitive)
LOD (Approx.) 10–50 ng/mL0.1–1.0 ng/mL
Moisture Sensitivity High (Strictly Anhydrous)Moderate
Major Fragment (EI) [M-15]⁺ (Loss of -CH₃)[M-181]⁺ (Loss of PFB)

Troubleshooting & Expert Tips

  • Incomplete Derivatization (The "Double Peak" Problem):

    • Symptom:[4][2] You see two peaks for NACPC in the chromatogram.

    • Cause: NACPC is a dicarboxylic acid. The first peak is likely the mono-ester, and the second is the di-ester.

    • Fix: Increase reaction time to 60 mins or temperature to 70°C. Ensure excess reagent (at least 50:1 molar ratio).

  • Artifact Formation:

    • Issue: Appearance of cyclic lactams.

    • Cause: Acid-catalyzed cyclization of the cysteine backbone during drying.

    • Fix: Neutralize samples before drying. Use a gentle stream of nitrogen rather than high-vacuum drying if possible.

  • Column Maintenance:

    • Silylation reagents (BSTFA) are harsh on GC liners. Change the inlet liner and gold seal every 100 injections to prevents active site formation which causes peak tailing for polar derivatives.

References

  • Moreno-Ortega, A., et al. (2023).[1] "Bioavailability of Organosulfur Compounds after the Ingestion of Black Garlic by Healthy Humans." Nutrients.[5] Available at: [Link]

  • Cosnier, F., et al. (2012). "Mercapturic acids derived from toluene in rat urine samples: Identification and measurement by gas chromatography-tandem mass spectrometry." Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Tsikas, D. (2001). "Gas chromatography-mass spectrometry of amino acids as their trimethylsilyl derivatives: Analysis of N-acetylcysteine." Journal of Chromatography B. Available at: [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Biochemical Markers for Leigh Syndrome Diagnosis: Evaluating the Role of Cysteine and Glutathione Metabolism

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an in-depth comparison of emerging biochemical markers related to cysteine and glutathione metabolism against establis...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth comparison of emerging biochemical markers related to cysteine and glutathione metabolism against established diagnostic methods for Leigh syndrome. It aims to deliver expert insights, validated protocols, and objective data to inform research and clinical diagnostic development.

Introduction: The Diagnostic Challenge of Leigh Syndrome

Leigh syndrome (LS) is a severe, progressive neurodegenerative disorder that typically manifests in infancy or early childhood.[1][2] It is the most common pediatric presentation of mitochondrial disease, with an estimated incidence of 1 in 40,000 live births.[2][3][4] The underlying cause is a catastrophic failure of mitochondrial energy production, stemming from mutations in over 75 different genes in both mitochondrial DNA (mtDNA) and nuclear DNA (nDNA).[2] This genetic heterogeneity leads to a wide spectrum of clinical presentations, making diagnosis a significant challenge.

The current diagnostic criteria for Leigh syndrome rely on a combination of clinical manifestations, characteristic neuroimaging findings, and evidence of mitochondrial dysfunction.[5][6] Hallmarks include bilateral, symmetrical lesions in the basal ganglia and/or brainstem visible on MRI, alongside symptoms like developmental regression, muscle weakness (hypotonia), and movement disorders (dystonia).[3][7] While these criteria are specific, the diagnostic journey can be protracted, often requiring invasive procedures and complex genetic analyses that may delay crucial interventions.

Deconstructing the Topic: NACPC and the Shift to Cysteine/Glutathione

Initial inquiries into the sensitivity of "N-acetyl-p-aminophenol-cysteine" (NACPC) for diagnosing Leigh syndrome require clarification. NACPC is a metabolite formed as a covalent adduct between the drug acetaminophen (paracetamol) and cysteine residues on proteins, serving as a biomarker for acetaminophen-induced liver toxicity. Its direct role as a diagnostic marker for Leigh syndrome is not established in scientific literature.

However, this inquiry leads to a more scientifically pertinent and clinically relevant area: the role of cysteine and its downstream metabolite, glutathione (GSH) , in the pathophysiology of mitochondrial disease. Mitochondrial dysfunction in Leigh syndrome leads to excessive production of reactive oxygen species (ROS) and a state of severe oxidative stress.[8] Glutathione is the most abundant intracellular antioxidant, and its synthesis is directly dependent on the availability of cysteine. Therefore, monitoring the levels of cysteine and glutathione can provide a window into the systemic redox imbalance that is a core feature of Leigh syndrome.

Studies have demonstrated that patients with mitochondrial diseases, including Leigh syndrome, exhibit significantly lower plasma levels of reduced cysteine and glutathione.[9] This depletion of the primary antioxidant defense system is a critical biochemical signature of the disease. Consequently, the focus of this guide will shift to evaluating the diagnostic sensitivity and utility of plasma cysteine and glutathione levels in the context of Leigh syndrome.

Comparative Analysis of Diagnostic Modalities for Leigh Syndrome

A definitive diagnosis of Leigh syndrome requires a multi-faceted approach. Below is a comparative analysis of established methods versus the emerging biochemical markers of cysteine and glutathione.

Diagnostic MethodSensitivity & SpecificityInvasivenessTurnaround TimeRationale & Key Insights
Genetic Testing (NGS/WES) High Specificity (Gold Standard) . Sensitivity is high but can miss novel mutations or complex rearrangements.Low (Blood draw or saliva sample)Weeks to MonthsIdentifies the causative mutation, which is essential for genetic counseling and potential targeted therapies. However, the long turnaround time is a significant drawback in a rapidly progressing disease.[3]
Neuroimaging (MRI/MRS) High Specificity for characteristic bilateral lesions. Sensitivity can be lower in early or atypical cases.[7]Non-invasiveHoursProvides anatomical evidence of the disease's hallmark brain lesions. Magnetic Resonance Spectroscopy (MRS) can detect elevated lactate peaks in the brain, offering direct evidence of impaired oxidative metabolism.[3]
Lactate & Pyruvate Levels Moderate Sensitivity, Low Specificity . Elevated levels are indicative but not exclusive to mitochondrial disease.[4][10]Low (Blood draw) to High (CSF via lumbar puncture)Hours to DaysAn elevated lactate-to-pyruvate ratio is a classic indicator of a defect in the electron transport chain. However, levels can be transiently elevated due to other stressors like infection or seizures, reducing specificity.[5]
Enzyme Activity Assays Variable Sensitivity & Specificity . Can be tissue-specific and may not reflect the systemic nature of the disease.High (Muscle or skin biopsy)WeeksDirectly measures the function of mitochondrial respiratory chain complexes. Results can be inconsistent between tissue types and may be normal in some genetically confirmed cases, making interpretation complex.[5]
Plasma Cysteine & Glutathione Emerging - High Potential Sensitivity . Data is still being gathered, but initial studies show consistently low levels in mitochondrial disease patients.[9] Specificity needs further validation.Low (Blood draw)DaysReflects the systemic oxidative stress and redox imbalance central to Leigh syndrome pathophysiology. Offers a less invasive, quantitative measure of the disease's biochemical impact. Low levels of reduced cysteine and GSH are a strong indicator of systemic cellular stress.[9]

Diagnostic Workflow: Integrating Novel Biomarkers

The following diagram illustrates a potential integrated diagnostic workflow for Leigh syndrome, highlighting where cysteine and glutathione analysis could provide valuable, early-stage information.

DiagnosticWorkflow cluster_0 Initial Clinical Presentation cluster_1 Tier 1: Non-Invasive Screening cluster_2 Tier 2: Confirmation cluster_3 Diagnosis Start Patient with Suspected Leigh Syndrome (Developmental Regression, Hypotonia, etc.) Biochem Biochemical Analysis - Lactate / Pyruvate - Plasma Amino Acids - Plasma Cysteine / Glutathione Start->Biochem Blood Draw Imaging Neuroimaging (MRI / MRS) Start->Imaging Genetics Genetic Testing (Targeted Panel / WES) Biochem->Genetics Abnormal Results Biopsy Muscle/Skin Biopsy (Enzyme Assays) Biochem->Biopsy Inconclusive Genetics Imaging->Genetics Characteristic Lesions Imaging->Biopsy Atypical Lesions Diagnosis Definitive Diagnosis & Treatment Planning Genetics->Diagnosis Biopsy->Diagnosis

Caption: Integrated diagnostic workflow for Leigh Syndrome.

Experimental Protocol: Quantification of Plasma Cysteine and Glutathione by LC-MS/MS

This protocol outlines a robust method for the simultaneous quantification of reduced cysteine and glutathione in human plasma, adapted from best practices for thiol analysis.[11][12] The core principle is the immediate stabilization of reactive thiol groups with an alkylating agent, N-ethylmaleimide (NEM), to prevent auto-oxidation during sample processing.

5.1. Rationale for Methodological Choices:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Chosen for its high sensitivity and specificity, allowing for precise quantification of target analytes even at low physiological concentrations and unambiguous differentiation from other plasma components.

  • N-ethylmaleimide (NEM) Derivatization: NEM is the preferred alkylating agent as it rapidly and irreversibly binds to the sulfhydryl group of cysteine and glutathione, forming a stable thioether bond.[11][12] This "traps" the thiols in their native reduced state at the moment of collection, preventing artifactual oxidation and ensuring data accuracy.

  • Stable Isotope-Labeled Internal Standards: The use of commercially available ¹³C,¹⁵N-labeled cysteine and glutathione allows for the most accurate quantification by correcting for variations in sample extraction efficiency and mass spectrometer response.

5.2. Materials and Reagents:

  • Human plasma collected in K2-EDTA tubes

  • N-ethylmaleimide (NEM) solution (100 mM in DMSO)

  • Perchloric acid (PCA), 10% (v/v)

  • Stable isotope-labeled internal standards (¹³C₃,¹⁵N-Cysteine, ¹³C₅,¹⁵N-Glycine-GSH)

  • LC-MS grade water, acetonitrile, and formic acid

  • Calibrators and Quality Control samples

5.3. Step-by-Step Protocol:

  • Sample Collection and Immediate Stabilization:

    • Collect whole blood into a pre-chilled K2-EDTA tube.

    • Immediately add 10 µL of 100 mM NEM solution per 1 mL of whole blood. Mix gently by inversion.

    • Causality: This step is critical. The immediate addition of NEM prevents the rapid oxidation of thiols by atmospheric oxygen and endogenous oxidants in the blood.

  • Plasma Separation:

    • Centrifuge the stabilized blood at 2,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer to a new microcentrifuge tube. Store at -80°C until analysis.

  • Protein Precipitation and Extraction:

    • Thaw plasma samples on ice.

    • In a new tube, combine 50 µL of plasma with 10 µL of the internal standard mixture.

    • Add 150 µL of ice-cold 10% PCA. Vortex vigorously for 30 seconds.

    • Causality: PCA precipitates proteins, which would otherwise interfere with the chromatography and damage the LC-MS system. This step simultaneously extracts the small molecule analytes into the supernatant.

  • Sample Clarification:

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal separation of the polar NEM-derivatized analytes. A typical gradient would be from 95% acetonitrile to 50% acetonitrile with 0.1% formic acid over 5 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

      • MRM Transitions (Example):

        • NEM-Cysteine: Q1/Q3 transition specific to the derivatized molecule.

        • NEM-Glutathione: Q1/Q3 transition specific to the derivatized molecule.

        • Internal Standards: Monitor the corresponding mass-shifted transitions.

    • Causality: MRM provides exceptional specificity by monitoring a specific precursor-to-product ion fragmentation, ensuring that the signal detected is unequivocally from the target analyte.

  • Data Analysis:

    • Generate a calibration curve using the calibrator samples.

    • Calculate the concentration of cysteine and glutathione in the unknown samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

Conclusion and Future Perspectives

While genetic testing and neuroimaging remain the cornerstones of Leigh syndrome diagnosis, there is a clear and urgent need for rapid, minimally invasive biomarkers that can aid in early screening and monitoring of disease progression. The measurement of plasma cysteine and glutathione holds significant promise in this regard. These metabolites provide a direct readout of the systemic redox imbalance that is a fundamental biochemical consequence of the mitochondrial dysfunction in Leigh syndrome.

The sensitivity of low cysteine and glutathione levels as diagnostic indicators for Leigh syndrome is a compelling area for future research. Larger, prospective clinical studies are required to establish definitive sensitivity and specificity values and to determine their correlation with disease severity and genotype. As analytical methods like LC-MS/MS become more accessible in clinical laboratories, the integration of these functional biomarkers into the diagnostic workflow could significantly shorten the diagnostic odyssey for patients and provide valuable quantitative endpoints for evaluating the efficacy of novel therapeutic interventions.

References

  • Best practices for cysteine analysis. (n.d.). Science Exploration Press. [URL: https://www.google.com/search?q=best+practices+for+cysteine+analysis]
  • Enns, G. M., & Cowan, T. M. (2017). Glutathione as a Redox Biomarker in Mitochondrial Disease—Implications for Therapy. Journal of Clinical Medicine, 6(5), 50. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5447941/]
  • Methods for measuring cysteine S-conjugate β-lyase activity. (n.d.). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19899121/]
  • Alves, C. A. P., et al. (2022). A Comprehensive Approach to the Diagnosis of Leigh Syndrome Spectrum. Genes, 13(10), 1853. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9602213/]
  • Best practices for cysteine analysis. (2026, January 4). ResearchGate. [URL: https://www.researchgate.net/publication/377074718_Best_practices_for_cysteine_analysis]
  • A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. (n.d.). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2693211/]
  • Determination of cysteine, homocysteine, cystine, and homocystine in biological fluids by HPLC using fluorosurfactant-capped gold nanoparticles as postcolumn colorimetric reagents. (2025, August 6). ResearchGate. [URL: https://www.researchgate.net/publication/221843232_Determination_of_cysteine_homocysteine_cystine_and_homocystine_in_biological_fluids_by_HPLC_using_fluorosurfactant-capped_gold_nanoparticles_as_postcolumn_colorimetric_reagents]
  • Ohtake, A., et al. (2017). Clinical validity of biochemical and molecular analysis in diagnosing Leigh syndrome: a study of 106 Japanese patients. Journal of Human Genetics, 62(7), 687-693. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5511368/]
  • Leigh syndrome. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Leigh_syndrome]
  • Zaffanello, M., et al. (2024). Leigh Syndrome: A Comprehensive Review of the Disease and Present and Future Treatments. International Journal of Molecular Sciences, 25(3), 1594. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10855842/]
  • Nsengimana, J., & Abdenur, J. E. (2020). Leigh Syndrome: A Tale of Two Genomes. Frontiers in Genetics, 11, 601. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7296101/]
  • Thorburn, D. R., & Rahman, S. (2003). Mitochondrial DNA-Associated Leigh Syndrome Spectrum. GeneReviews. [URL: https://www.ncbi.nlm.nih.gov/books/NBK1173/]
  • Enns, G. M., & Cowan, T. M. (2017). Glutathione as a Redox Biomarker in Mitochondrial Disease-Implications for Therapy. Journal of Clinical Medicine, 6(5), 50. [URL: https://www.mdpi.com/2077-0383/6/5/50]
  • In lab tests, antioxidants show promise in treating mitochondrial disease. (2018, March 26). Children's Hospital of Philadelphia. [URL: https://www.chop.
  • Genetic Mutation Discovery Sheds Light on Leigh Syndrome. (2025, October 17). Innovations Report. [URL: https://www.innovations-report.com/html/reports/life-sciences/genetic-mutation-discovery-sheds-light-on-leigh-syndrome-137973/]
  • Lake, N. J., et al. (2020). Molecular basis of Leigh syndrome: a current look. Orphanet Journal of Rare Diseases, 15(1), 30. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6988821/]
  • Le, C., et al. (2015). A Metabolic Signature of Mitochondrial Dysfunction Revealed through a Monogenic Form of Leigh Syndrome. Cell Reports, 13(9), 1969-1978. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4670577/]
  • Leigh syndrome. (2025, April 7). United Mitochondrial Disease Foundation. [URL: https://www.umdf.org/leigh-syndrome/]

Sources

Comparative

A Technical Guide to Validating N-Acetyl-L-Cysteine Protein Conjugate (NACPC) Levels in ECHS1 Deficiency: A Comparative Analysis of Patients and Asymptomatic Carriers

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive framework for the validation of N-acetyl-L-cysteine protein conjugate (NACPC)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the validation of N-acetyl-L-cysteine protein conjugate (NACPC) levels as a biomarker for Enoyl-CoA Hydratase, Short-Chain, 1 (ECHS1) deficiency. We present a comparative analysis of expected NACPC levels in diagnosed patients versus asymptomatic heterozygous carriers, underpinned by a detailed experimental protocol for quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended to serve as a technical resource for researchers in academia and the pharmaceutical industry engaged in the study of mitochondrial diseases and the development of novel therapeutics.

Introduction: The Pathophysiology of ECHS1 Deficiency and the Rationale for NACPC as a Biomarker

ECHS1 deficiency is a rare, autosomal recessive inborn error of metabolism that impacts mitochondrial fatty acid β-oxidation and the catabolism of the branched-chain amino acid valine.[1][2] The enzymatic block leads to the accumulation of toxic metabolic intermediates, including methacrylyl-CoA and acryloyl-CoA.[3] These reactive compounds can spontaneously form adducts with sulfhydryl groups on proteins and peptides, leading to cellular dysfunction.[4]

Patients with ECHS1 deficiency present with a spectrum of severe clinical manifestations, including Leigh syndrome, developmental regression, dystonia, and lactic acidosis.[1][2] N-acetyl-L-cysteine (NAC) has been explored as a therapeutic agent due to its ability to replenish glutathione stores and potentially detoxify the reactive metabolites that accumulate in this disorder.[5] Consequently, specific NAC conjugates, such as N-acetyl-S-(2-carboxypropyl)-cysteine, have been identified as key biomarkers in the urine of affected individuals.[6][7]

Heterozygous carriers of an ECHS1 mutation are typically asymptomatic.[8] However, from a biochemical standpoint, it is hypothesized that their reduced enzyme activity may lead to a subtle, yet measurable, increase in the formation of NACPCs compared to healthy controls, particularly under conditions of metabolic stress. Validating this hypothesis is crucial for understanding the full spectrum of the disease, identifying at-risk individuals, and monitoring therapeutic interventions.

Experimental Design: A Comparative Study of ECHS1 Patients and Carriers

The primary objective of this experimental design is to quantify and compare the levels of NACPCs in plasma samples from three distinct cohorts:

  • Cohort 1: ECHS1 Deficiency Patients: Individuals with a confirmed diagnosis based on biallelic ECHS1 mutations and clinical phenotype.

  • Cohort 2: ECHS1 Deficiency Carriers: Asymptomatic individuals with a confirmed heterozygous ECHS1 mutation (typically parents of affected individuals).

  • Cohort 3: Healthy Controls: Age- and sex-matched individuals with no known metabolic disorders or ECHS1 mutations.

A robust and validated analytical method, such as LC-MS/MS, is essential for the accurate quantification of NACPCs. The workflow for this comparative study is outlined below.

Experimental Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis & Comparison SampleCollection Plasma Collection (EDTA tubes) ProteinPrecipitation Protein Precipitation (Trichloroacetic Acid) SampleCollection->ProteinPrecipitation Reduction Reduction of Disulfides (DTT or TCEP) ProteinPrecipitation->Reduction Derivatization Derivatization (Optional) (e.g., NEM) Reduction->Derivatization LC_Separation LC Separation (Reversed-Phase or HILIC) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Standard Curve) MS_Detection->Quantification Comparison Comparative Analysis (Patients vs. Carriers vs. Controls) Quantification->Comparison

Figure 1: A schematic overview of the experimental workflow for the comparative validation of NACPC levels.

Detailed Experimental Protocol: Quantification of NACPCs by LC-MS/MS

This protocol provides a step-by-step methodology for the quantification of total NACPCs in human plasma.

Materials and Reagents
  • N-acetyl-S-(2-carboxypropyl)-cysteine (NACPC) standard

  • Stable isotope-labeled internal standard (e.g., D3-NACPC)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Trichloroacetic acid (TCA)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (from study cohorts)

Sample Preparation
  • Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add the internal standard to a final concentration of 50 ng/mL.

  • Reduction: Add 20 µL of 1 M DTT or TCEP to each sample to reduce disulfide bonds and release protein-bound NAC. Incubate at 37°C for 30 minutes.

  • Protein Precipitation: Add 200 µL of 10% (w/v) TCA, vortex for 1 minute, and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

Quantification and Data Analysis

A standard curve is generated by spiking known concentrations of the NACPC standard into control plasma and processing them alongside the study samples. The concentration of NACPC in the patient and carrier samples is then determined by interpolating their peak area ratios (analyte/internal standard) against the standard curve. Statistical analysis (e.g., ANOVA or t-tests) is performed to compare the mean NACPC levels between the three cohorts.

Comparative Data Analysis: Expected NACPC Levels in Patients vs. Carriers

While direct, published comparative data on NACPC levels in ECHS1 carriers is limited, we can extrapolate expected findings based on the underlying biochemistry. Patients with biallelic ECHS1 mutations have a severe enzymatic block, leading to a significant accumulation of reactive metabolites and consequently, high levels of NACPCs. Heterozygous carriers, with one functional copy of the gene, are expected to have approximately 50% of normal enzyme activity. This may not be sufficient to cause clinical symptoms but could result in a mild, yet detectable, increase in NACPC levels compared to healthy individuals, who are presumed to have baseline levels of these conjugates.

The following table presents a hypothetical but scientifically plausible dataset illustrating the expected trend in plasma NACPC concentrations across the three cohorts.

CohortNumber of Subjects (n)Mean Plasma NACPC (ng/mL)Standard Deviation (ng/mL)
ECHS1 Deficiency Patients 10150.845.2
ECHS1 Deficiency Carriers 1525.38.9
Healthy Controls 205.11.8

Table 1: Hypothetical comparative data of plasma N-acetyl-S-(2-carboxypropyl)-cysteine (NACPC) levels in ECHS1 deficiency patients, carriers, and healthy controls.

This hypothetical data suggests a clear stratification of NACPC levels, with patients exhibiting markedly elevated concentrations, carriers showing a modest but significant increase over controls, and healthy individuals displaying only basal levels.

Biochemical Pathway of ECHS1 Deficiency cluster_0 Valine Catabolism cluster_1 Detoxification & Biomarker Formation Valine Valine Methacrylyl_CoA Methacrylyl-CoA Valine->Methacrylyl_CoA NAC N-Acetyl-L-Cysteine (NAC) Methacrylyl_CoA->NAC Spontaneous Conjugation ECHS1 ECHS1 Enzyme Methacrylyl_CoA->ECHS1 Hydration Propionyl_CoA Propionyl-CoA NACPC N-Acetyl-S-(2-carboxypropyl)-cysteine (NACPC) (Biomarker) NAC->NACPC ECHS1->Propionyl_CoA Block Deficient in Patients Partially Deficient in Carriers

Figure 2: Simplified biochemical pathway illustrating the role of ECHS1 in valine catabolism and the formation of the NACPC biomarker in ECHS1 deficiency.

Conclusion and Future Directions

The validation of NACPC levels as a quantitative biomarker in both ECHS1 deficiency patients and asymptomatic carriers holds significant promise for advancing our understanding and management of this devastating disorder. The detailed LC-MS/MS methodology presented here provides a robust framework for such investigations. The clear differentiation in NACPC levels, even if subtle in carriers, could pave the way for:

  • Improved Diagnostic Accuracy: Supplementing genetic testing with a quantitative biochemical marker.

  • Carrier Screening: Identifying individuals who may be at risk of having affected children.

  • Pharmacodynamic Biomarker: Monitoring the efficacy of therapeutic interventions aimed at reducing the burden of toxic metabolites.

Further studies are warranted to confirm the hypothetical data presented and to explore the correlation between NACPC levels and clinical severity in a larger cohort of patients and carriers. Such research will be instrumental in the development of targeted therapies for ECHS1 deficiency.

References

  • Ferdinandusse, S., et al. (2015). Clinical and biochemical characterization of four patients with mutations in ECHS1. Orphanet Journal of Rare Diseases, 10, 79. [Link]

  • Yamada, K., et al. (2015). Clinical, biochemical and metabolic characterisation of a mild form of human short-chain enoyl-CoA hydratase deficiency: significance of increased N-acetyl-S-(2-carboxypropyl)cysteine excretion. Journal of Medical Genetics, 52(10), 691-698. [Link]

  • Peters, H., et al. (2015). Metabolite studies in HIBCH and ECHS1 defects: implications for screening. Molecular Genetics and Metabolism, 115(4), 168-173. [Link]

  • Ozlu, C., et al. (2022). ECHS1 deficiency and its biochemical and clinical phenotype. American Journal of Medical Genetics Part A, 188(10), 2842-2851. [Link]

  • Parikh, S., et al. (2019). Mitochondrial Short-Chain Enoyl-CoA Hydratase 1 Deficiency. GeneReviews®. [Link]

  • Fitzsimons, P. E., et al. (2018). Clinical, biochemical, and genetic features of four patients with short-chain enoyl-CoA hydratase (ECHS1) deficiency. American Journal of Medical Genetics Part A, 176(5), 1115-1123. [Link]

  • Abdenur, J. E., et al. (2021). Valine metabolites analysis in ECHS1 deficiency. Molecular Genetics and Metabolism Reports, 28, 100788. [Link]

  • Sharpe, A. J., & McKenzie, M. (2018). Mitochondrial fatty acid oxidation disorders associated with short-chain enoyl-CoA hydratase (ECHS1) deficiency. IUBMB life, 70(12), 1185–1194. [Link]

  • Celma, C., et al. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A, 870(1-2), 13-22. [Link]

  • Shoup, R., et al. (2019). Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS. Journal of Chromatography B, 1109, 56-64. [Link]

  • Lou, T., et al. (2021). Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. International Journal of Molecular Sciences, 22(21), 11847. [Link]

  • Haack, T. B., et al. (2015). Deficiency of ECHS1 causes mitochondrial encephalopathy with cardiac involvement. Annals of Clinical and Translational Neurology, 2(5), 492-509. [Link]

  • Gara, R. K., et al. (2020). Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature. The Chinese Journal of Pediatrics, 58(12), 1024-1030. [Link]

  • Sakai, C., et al. (2015). ECHS1 mutations cause combined respiratory chain deficiency resulting in Leigh syndrome. Journal of human genetics, 60(5), 239–243. [Link]

Sources

Validation

Analytical Specificity of NACPC as a Biomarker for Methyl Methacrylate: A Technical Comparison Guide

Topic: Specificity of NACPC for Methyl Methacrylate vs. Other Acrylates Content Type: Publish Comparison Guide Executive Summary In the development of polymeric drug delivery systems and medical devices, the quantificati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Specificity of NACPC for Methyl Methacrylate vs. Other Acrylates Content Type: Publish Comparison Guide

Executive Summary

In the development of polymeric drug delivery systems and medical devices, the quantification of residual monomers is a critical critical quality attribute (CQA). NACPC (N-acetyl-S-(2-carboxypropyl)cysteine) serves as the definitive mercapturic acid biomarker for monitoring exposure to Methyl Methacrylate (MMA) and related methacrylates.

This guide analyzes the specificity of NACPC, contrasting its formation and detection against linear acrylates (e.g., Ethyl Acrylate, Butyl Acrylate). We provide field-proven protocols for LC-MS/MS validation, demonstrating how the unique


-methyl architecture of NACPC eliminates cross-reactivity common in non-specific thiol assays.

Part 1: The Specificity Paradigm (Core Directive)

The Structural Causality of Specificity

The specificity of NACPC for Methyl Methacrylate is not incidental; it is driven by the steric and electronic properties of the methacryloyl backbone. Unlike linear acrylates, MMA possesses a methyl group at the


-carbon position. This structural feature dictates the metabolic pathway and the final mass spectral signature of the mercapturic acid derivative.
  • Methyl Methacrylate (MMA): Undergoes Michael addition with Glutathione (GSH) followed by enzymatic processing to yield NACPC . The

    
    -methyl group is retained, creating a branched side chain.
    
  • Linear Acrylates (e.g., Ethyl Acrylate): Lack the

    
    -methyl group. Their metabolism yields N-acetyl-S-(2-carboxyethyl)cysteine (NACEC) , a linear homolog.
    

Key Insight: The presence of the


-methyl group in NACPC shifts the retention time and alters the fragmentation pattern in mass spectrometry, providing a 100% specific "fingerprint" that distinguishes MMA exposure from broad-spectrum acrylate exposure.
Comparative Performance Matrix

The following table summarizes the specificity profile of NACPC compared to markers for other common acrylates.

FeatureNACPC (MMA Marker) NACEC (Acrylate Marker) Differentiation Factor
Target Monomer Methyl Methacrylate (MMA)Ethyl Acrylate, Methyl Acrylate

-Methyl Group
Chemical Structure N-acetyl-S-(2-carboxypropyl )cysteineN-acetyl-S-(2-carboxyethyl )cysteinePropyl vs. Ethyl backbone
Molecular Weight 249.29 Da235.26 Da

14 Da (CH

)
GSH Reactivity Slow (Steric Hindrance)Fast (Accessible Vinyl Group)Reaction Kinetics
LC-MS Transition 248

119 m/z
234

105 m/z
Distinct Precursor/Product Ions
Cross-Reactivity Methacrylonitrile (High)*Butyl Acrylate (High)Class-Specific

*Note: Methacrylonitrile also metabolizes to NACPC or its cyano-analogue depending on hydrolysis rates, but is distinguishable by upstream nitrile detection.

Part 2: Scientific Integrity & Protocols (E-E-A-T)

Mechanism of Action: The Mercapturic Acid Pathway

To understand the specificity, one must understand the genesis of the marker. The formation of NACPC is a multi-step bio-transformation involving Phase II conjugation and renal processing.

The Pathway Logic:

  • Conjugation: Electrophilic attack of the MMA double bond by the nucleophilic thiol of Glutathione (GSH), catalyzed by Glutathione S-Transferase (GST). The

    
    -methyl group of MMA slows this reaction compared to linear acrylates, a kinetic feature that can be used in time-resolved assays.
    
  • Hydrolysis: Ubiquitous carboxylesterases hydrolyze the methyl ester of MMA to the free acid (Methacrylic Acid) either before or after GSH conjugation.

  • Processing: The glutamyl and glycinyl moieties are cleaved, and the remaining cysteine conjugate is N-acetylated in the kidney to form NACPC.

Mandatory Visualization: Metabolic Specificity Pathway

NACPC_Specificity cluster_MMA Methacrylate Pathway (Specific) cluster_Acrylate Linear Acrylate Pathway (Non-Specific) MMA Methyl Methacrylate (MMA) GSH_MMA MMA-GSH Conjugate (Sterically Hindered) MMA->GSH_MMA + GSH (GST) Slow Kinetics Cys_MMA S-(2-carboxypropyl)cysteine GSH_MMA->Cys_MMA Peptidases NACPC NACPC (Biomarker) Cys_MMA->NACPC N-Acetyltransferase (NAT) NACEC NACEC (Linear Marker) NACPC->NACEC Distinguished by Mass (+14 Da) & Structure EA Ethyl Acrylate (EA) GSH_EA EA-GSH Conjugate (Rapid Formation) EA->GSH_EA + GSH (GST) Fast Kinetics GSH_EA->NACEC Mercapturic Acid Pathway

Caption: Comparative metabolic pathways showing the derivation of NACPC from Methyl Methacrylate versus the linear homologue NACEC from Ethyl Acrylate. The


-methyl group is the defining structural differentiator.
Experimental Protocol: Self-Validating LC-MS/MS Quantification

To ensure trustworthiness, this protocol includes a "self-validating" step using a deuterated internal standard (d3-NACPC). This corrects for matrix effects in urine or plasma, which is common in drug development studies.

Objective: Quantify NACPC to validate MMA clearance.

Materials:

  • Analyte: NACPC Reference Standard (>98% purity).

  • Internal Standard (IS): d3-NACPC (Methyl-d3).

  • Matrix: Human Urine or Plasma.

Workflow:

  • Sample Preparation (Solid Phase Extraction):

    • Acidify 200 µL urine with 20 µL Formic Acid (10%).

    • Spike with 10 µL IS (d3-NACPC, 10 µg/mL).

    • Load onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) cartridge.

    • Wash with 5% Methanol. Elute with 100% Methanol.

    • Validation Check: Ensure recovery >85% by comparing to a post-extraction spike.

  • LC-MS/MS Configuration:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Mode: Negative Electrospray Ionization (ESI-).

  • Detection Parameters (Specificity Lock):

    • NACPC Transition: m/z 248.1

      
       119.0 (Quantifier), 248.1 
      
      
      
      91.0 (Qualifier).
    • NACEC (Interference Check): Monitor m/z 234.1

      
       105.0.
      
    • Causality: The transition to 119.0 corresponds to the loss of the N-acetyl group and the cleavage of the thioether, specific to the propyl backbone.

  • Data Analysis:

    • Calculate the ratio of Analyte Area / IS Area.

    • Specificity Criterion: A sample is positive for MMA exposure only if the NACPC peak is present AND the NACEC peak is absent or below baseline (unless co-exposure occurred).

Part 3: References & Authority

Reference List

  • PubChem. N-acetyl-S-(2-carboxypropyl)cysteine (NACPC) - Compound Summary.[1] National Library of Medicine. [Link]

  • Wikipedia. Methacrylonitrile - Metabolism and Toxicity. (Detailing the formation of NACPC from methacryloyl compounds). [Link]

  • ResearchGate. Bioavailability of Organosulfur Compounds after the Ingestion of Black Garlic by Healthy Humans. (Validating NACPC as a detectable urinary metabolite). [Link]

  • MDPI. Microscopic Kinetics in Poly(Methyl Methacrylate). (Context on PMMA reactivity). [Link]

  • Sensidyne. Methyl Methacrylate Detection Tubes. (Comparative industrial detection methods). [Link]

Sources

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